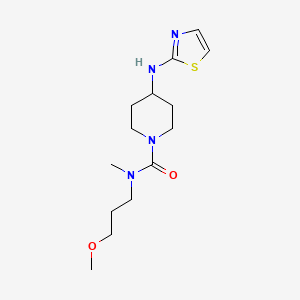![molecular formula C14H13BrFNO3 B6624712 2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide](/img/structure/B6624712.png)
2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide, also known as BF-3, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BF-3 is a furan-based compound that belongs to the class of carboxamides. It has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
作用機序
The mechanism of action of 2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins, including topoisomerase II, histone deacetylase, and cyclooxygenase-2. 2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and block cell cycle progression in cancer cells. 2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide has also been shown to reduce the production of inflammatory cytokines and prostaglandins, leading to its anti-inflammatory and analgesic effects.
実験室実験の利点と制限
2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide has several advantages for lab experiments. It is easy to synthesize and has been shown to exhibit potent biological activity against various cancer cell lines. Additionally, 2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide has been shown to exhibit low toxicity in non-cancerous cells, making it a potential candidate for further development. However, the limitations of 2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide include its limited solubility in water, which may affect its bioavailability in vivo.
将来の方向性
There are several future directions related to 2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide. One potential direction is to further explore its anticancer activity and potential use in cancer therapy. Another direction is to investigate its anti-inflammatory and analgesic effects for the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide and its potential use as a diagnostic tool for cancer imaging. Finally, the development of more efficient and cost-effective synthesis methods for 2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide may help to facilitate its further research and development.
合成法
2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide has been synthesized using various methods, including the Suzuki-Miyaura coupling reaction, Sonogashira coupling reaction, and Buchwald-Hartwig amination reaction. The Suzuki-Miyaura coupling reaction involves the reaction of 2-bromo-3-furancarboxylic acid with 2-fluoro-4-methoxyphenylboronic acid in the presence of a palladium catalyst, a base, and a solvent. The Sonogashira coupling reaction involves the reaction of 2-bromo-3-furancarboxylic acid with 2-fluoro-4-methoxyphenylacetylene in the presence of a copper catalyst, a base, and a solvent. The Buchwald-Hartwig amination reaction involves the reaction of 2-bromo-3-furancarboxylic acid with 2-fluoro-4-methoxyphenylamine in the presence of a palladium catalyst, a base, and a solvent.
科学的研究の応用
2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide has been studied for its potential applications in drug discovery and development. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide has also been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, 2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide has been studied for its potential use as a diagnostic tool for cancer imaging.
特性
IUPAC Name |
2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFNO3/c1-19-10-3-2-9(12(16)8-10)4-6-17-14(18)11-5-7-20-13(11)15/h2-3,5,7-8H,4,6H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLNZNJMJQWWHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCNC(=O)C2=C(OC=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3-methoxyphenyl)-2-methylpropan-2-yl]-1-propan-2-ylpyrazole-4-carboxamide](/img/structure/B6624639.png)
![3-[4-(3-Bromopyridin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B6624645.png)

![2-[(6-Ethyl-5-fluoropyrimidin-4-yl)-propan-2-ylamino]ethanol](/img/structure/B6624656.png)
![4-[[(5-Chloropyrimidin-4-yl)-cyclopropylamino]methyl]-2-methoxyphenol](/img/structure/B6624658.png)
![Methyl 2-[1-[2-[3-(dimethylamino)azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate](/img/structure/B6624667.png)
![N-[(6-aminopyridin-3-yl)methyl]-2-methyl-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B6624675.png)
![N-[(6-aminopyridin-3-yl)methyl]-5-chloropyrimidin-4-amine](/img/structure/B6624681.png)
![1-(3-methylphenyl)-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]methanesulfonamide](/img/structure/B6624690.png)
![2-ethyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]pyrazole-3-sulfonamide](/img/structure/B6624691.png)
![1,2-dimethyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]imidazole-4-sulfonamide](/img/structure/B6624695.png)
![2-methyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]pyrazole-3-sulfonamide](/img/structure/B6624703.png)
![2-bromo-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]furan-3-carboxamide](/img/structure/B6624711.png)
![N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]furan-2-sulfonamide](/img/structure/B6624719.png)